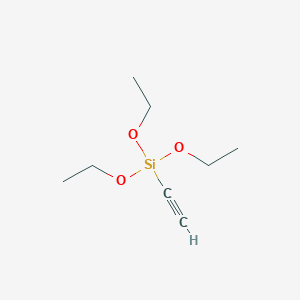

Ethynyltriethoxysilane

Übersicht

Beschreibung

Ethynyltriethoxysilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the behavior of ethynyltriethoxysilane. For instance, aminopropyltriethoxysilane and phenyltriethoxysilane are mentioned, which are similar in that they contain the triethoxysilane group, suggesting that ethynyltriethoxysilane may also be used in surface modification and polymer synthesis due to the reactivity of the ethoxy groups with various substrates .

Synthesis Analysis

The synthesis of related compounds involves the use of triethoxysilane groups. For example, Ru(0) nanoclusters are stabilized by 3-aminopropyltriethoxysilane, which is prepared and characterized by various techniques . Similarly, ethynyltriethoxysilane could potentially be synthesized and stabilized in a comparable manner, utilizing its ethynyl group for further reactions.

Molecular Structure Analysis

The molecular structure of ethynyltriethoxysilane would include an ethynyl group attached to a silicon atom, which is further connected to three ethoxy groups. This structure is analogous to the aminopropyl and phenyl variants discussed in the papers, where the central silicon atom is bonded to different organic groups that impart distinct properties to the molecules .

Chemical Reactions Analysis

The chemical reactions involving triethoxysilane compounds are diverse. For instance, the amino ends of aminopropyltriethoxysilane can react with ethoxy groups of other molecules to form Si-N linkages . In the case of ethynyltriethoxysilane, the ethynyl group could engage in similar reactions, potentially undergoing coupling reactions as seen with other ethynyl-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyltriethoxysilane can be inferred from related compounds. For example, the hydrolysis of n-amyltriethoxysilane and phenyltriethoxysilane in different solvents and under various catalytic conditions leads to a range of products from low-molecular-weight partial hydrolysis products to high polymers . Ethynyltriethoxysilane may also undergo hydrolysis, leading to the formation of silanol functions and possibly resulting in the formation of polymers or cyclic compounds. The thermal properties of polymers derived from ethynyldimethylsilane indicate that the length of the ethynyl-containing unit affects the glass transition temperatures, suggesting that ethynyltriethoxysilane could also influence the thermal properties of its polymers .

Wissenschaftliche Forschungsanwendungen

Adhesion Promotion in Thin Films

Ethynyltriethoxysilane and its derivatives are often used to improve adhesion between silica substrates and various materials such as organic or metallic substances. This is particularly relevant in the fabrication of advanced composites and biomolecular lab-on-a-chip devices. For instance, 3-aminopropyltriethoxysilane (APTES) films are utilized to achieve consistent aminated surfaces on silica, which are pivotal in these applications. The optimization of film formation, considering parameters like reaction temperature, solution concentration, and reaction time, is crucial for achieving desired surface characteristics and morphologies (Howarter & Youngblood, 2006).

Multifunctional Fabric Synthesis

The dual-stage silanization technique using compounds like aminopropyltriethoxysilane is a breakthrough in fabric technology. This process allows for the synthesis of cotton fabrics with multifunctional properties, such as superhydrophobicity, antibacterial activity, and UV-blocking capabilities. These treated fabrics exhibit remarkable durability against various physical and environmental stresses while maintaining essential qualities like breathability and flexibility for clothing applications. This approach holds significant promise for large-scale production and various practical applications (Agrawal et al., 2019).

Cementitious Material Consolidation

Ethynyltriethoxysilane derivatives like tetraethoxysilane (TEOS) have shown potential in consolidating cementitious materials in heritage structures. When applied to Portland cement mortars and concrete, TEOS not only fills the substrate pores but also reacts with the cement. This reaction promotes the precipitation of new C-S-H gels, thereby densifying and strengthening the materials. The compatibility of such treatments with cement materials found in built heritage is of considerable importance for preservation and restoration efforts (Barberena-Fernández et al., 2019).

DNA Sensor Development

Ethynyltriethoxysilane and its derivatives are utilized in developing advanced biosensors. For instance, a novel phenyleneethynylene derivative was synthesized and used in the fabrication of a fluorescence DNA sensor. This sensor demonstrated high specificity, excellent stability, and good reproducibility, paving the way for potential applications in detecting pathogen DNA (Chu et al., 2012).

Surface Functionalization of Nanoparticles

Surface modification of nanoparticles using ethynyltriethoxysilane derivatives like aminopropyltriethoxysilane (APTS) has been explored for biomedical applications. Functionalization of nanohydroxyapatite with different surface groups through APTS mediation could enable further integration with biologically active materials. This opens up a broad spectrum of possibilities for biomedical applications, including drug delivery and tissue engineering (Wang et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

triethoxy(ethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZULFMEYKOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C#C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063981 | |

| Record name | Silane, triethoxyethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethynyltriethoxysilane | |

CAS RN |

5700-28-7 | |

| Record name | Triethoxyethynylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

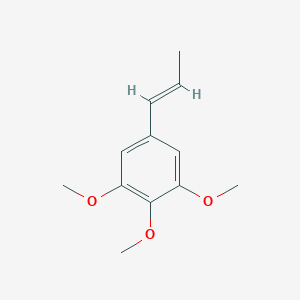

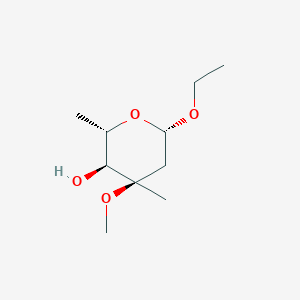

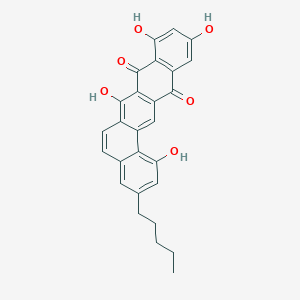

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)